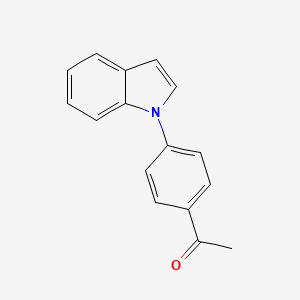

1-(4-Indol-1-YL-phenyl)-ethanone

Description

Overview of Indole (B1671886) and Ethanone (B97240) Structural Motifs in Chemical Biology

The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comresearchgate.net It is a privileged scaffold, meaning it is frequently found in biologically active compounds. nih.gov This prevalence is due in part to its ability to mimic the structure of peptides and bind to proteins. nih.gov The indole ring system is a common feature in a vast number of natural products, pharmaceuticals, and agrochemicals. researchgate.net Tryptophan, an essential amino acid, is a well-known indole-containing molecule that serves as a precursor to a wide array of secondary metabolites, including the neurotransmitter serotonin. nih.gov

The ethanone group, specifically an acetophenone (B1666503) moiety in this context (a methyl ketone attached to a phenyl ring), is also a significant structural unit in organic chemistry. While not as complex as the indole ring, the ethanone functional group provides a key point for molecular interactions and further chemical modification.

Pharmacological Significance of Indole- and Ethanone-Containing Compounds

The indole moiety is a versatile pharmacophore, lending itself to a wide spectrum of pharmacological activities. nih.gov Its derivatives have been extensively investigated and developed for numerous therapeutic applications. numberanalytics.com The broad bioactivities associated with indole-containing compounds include anticancer, anti-inflammatory, antiviral, antimicrobial, and antitubercular effects. researchgate.netnih.gov Well-known indole-based drugs like vincristine (B1662923) (anticancer) and reserpine (B192253) (antihypertensive) highlight the therapeutic importance of this scaffold. nih.gov

Compounds featuring the N-phenylindole core, which is central to 1-(4-Indol-1-YL-phenyl)-ethanone, have shown particular promise. Research has demonstrated that substituting the indole nitrogen with a phenyl group can be favorable for biological activity. nih.gov

Rationale for Academic Investigation of this compound

The academic interest in this compound stems from its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. researchgate.netbenthamdirect.com The structure combines the pharmacologically significant N-phenylindole core with a reactive ethanone group. This makes it a valuable building block for creating novel derivatives to be tested for various biological activities.

Specifically, research has utilized this compound as a starting material for synthesizing new chemical entities aimed at specific biological targets. For instance, it has been used in the development of novel chalcone (B49325) derivatives explored for potential antidepressant activity and in the synthesis of compounds designed as potential inhibitors of the COX-2 enzyme for anti-inflammatory and analgesic effects. researchgate.netbenthamdirect.comresearchgate.neteurekaselect.com It has also been a precursor in the synthesis of N-phenylindole derivatives targeting Pks13, an enzyme essential for Mycobacterium tuberculosis, highlighting its relevance in the search for new anti-TB drugs. nih.gov

Scope and Objectives of Scholarly Research

The primary objective of research involving this compound is the synthesis and exploration of novel, biologically active compounds. benthamdirect.com Scholarly work focuses on using this compound as a scaffold to generate libraries of derivatives. researchgate.net The goals of these studies include:

Synthesis and Characterization: To develop efficient synthetic pathways for this compound and its subsequent derivatives, and to confirm their structures using spectroscopic methods like FT-IR, NMR, and Mass Spectrometry. researchgate.net

Biological Evaluation: To screen the synthesized compounds for a range of pharmacological activities, such as anti-inflammatory, analgesic, antidepressant, and antitubercular properties. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: To understand how different chemical modifications to the parent structure influence biological activity. For example, research has shown that adding hydrophobic groups at the para position of the N-phenyl ring can significantly improve antitubercular activity. nih.gov

Computational and Docking Studies: To computationally model the interaction of these new molecules with biological targets, such as the COX-2 enzyme or the Pks13-TE domain, to predict and rationalize their binding modes and activity. nih.govbenthamdirect.comresearchgate.neteurekaselect.com

Chemical Compound Information

Below are data tables for the primary compound of interest and related structures mentioned in research literature.

Table 1: this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C16H13NO epa.gov |

| Molecular Weight | 235.286 g/mol epa.gov |

| CAS Number | 25700-07-6 epa.gov |

| Class | N-Phenylindole Derivative |

Structure

2D Structure

3D Structure

Properties

CAS No. |

25700-07-6 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1-(4-indol-1-ylphenyl)ethanone |

InChI |

InChI=1S/C16H13NO/c1-12(18)13-6-8-15(9-7-13)17-11-10-14-4-2-3-5-16(14)17/h2-11H,1H3 |

InChI Key |

JIZRDVMJFIUNLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Indol 1 Yl Phenyl Ethanone and Analogues

Direct Synthetic Routes to 1-(4-Indol-1-YL-phenyl)-ethanone

The direct formation of the C-N bond between the indole (B1671886) nitrogen and the phenyl ring of a phenyl-ethanone moiety is a common and efficient approach to synthesize this compound. This is predominantly achieved through N-arylation strategies and various coupling reactions.

N-Arylation Strategies for Indole Scaffolds

N-arylation of the indole nucleus is a cornerstone in the synthesis of this compound. Two of the most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an amine or, in this case, the N-H of an indole. acs.orgwikipedia.org Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced the use of soluble copper catalysts with various ligands, allowing for milder reaction conditions. For instance, the coupling of indole with 4-haloacetophenone in the presence of a copper catalyst is a direct route to the target molecule. The reactivity of the aryl halide follows the general trend of I > Br > Cl. acs.org The choice of base and solvent is also critical for the success of the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. organic-chemistry.orgorganic-chemistry.orgcapes.gov.br This method offers several advantages over the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. organic-chemistry.org The synthesis of this compound via this route typically involves the reaction of indole with an aryl halide (e.g., 4-bromoacetophenone or 4-chloroacetophenone) or an aryl triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgorganic-chemistry.org The selection of the appropriate ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results. organic-chemistry.org Common bases used include sodium tert-butoxide (NaOt-Bu) and potassium phosphate (B84403) (K₃PO₄). organic-chemistry.org

| Reaction | Catalyst System | Key Features | References |

| Ullmann Condensation | Copper (e.g., CuI) | High temperatures, can use inexpensive copper catalysts. | acs.orgwikipedia.org |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd₂(dba)₃) with phosphine ligands | Milder conditions, broad substrate scope, high functional group tolerance. | organic-chemistry.orgorganic-chemistry.org |

Coupling Reactions Involving Phenyl-Ethanone and Indole Moieties

Beyond the classical N-arylation reactions, other coupling strategies have been developed. These often involve the use of different coupling partners or catalytic systems. For example, copper-catalyzed coupling reactions using pyridine-based ligands have been shown to be effective for the N-arylation of indoles with aryl halides. tandfonline.com These systems are often inexpensive and environmentally benign. tandfonline.com

Another approach involves the palladium-catalyzed coupling of 2-ethynyl aniline (B41778) with diphenylmethanone triflate, which, while producing a related structure, highlights the versatility of palladium catalysis in forming C-N bonds in complex molecular frameworks. orientjchem.org

Synthesis of Key Precursors and Advanced Intermediates

The synthesis of this compound often relies on the availability of appropriately functionalized indole and phenyl-ethanone precursors.

Preparation of Substituted Indole Derivatives

The indole scaffold itself can be synthesized through various classical methods, which can be adapted to produce substituted indoles. The Fischer indole synthesis is a widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.govcore.ac.ukbhu.ac.in The Leimgruber-Batcho indole synthesis provides a route to indoles from o-nitrotoluenes. nih.gov These methods allow for the introduction of substituents on both the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus, which can be important for creating analogs of the target compound. nih.gov More contemporary methods, such as multicomponent reactions, offer efficient and sustainable pathways to complex indole-containing heterocycles. researchgate.net

Synthesis of Functionalized Phenyl-Ethanone Units

The phenyl-ethanone precursor, typically a 4-haloacetophenone, is a readily available starting material. However, more complex or functionalized phenyl-ethanone units may need to be synthesized. This can be achieved through various standard organic transformations. For example, Friedel-Crafts acylation of a substituted benzene can introduce the acetyl group. beilstein-journals.org Furthermore, consecutive cross-coupling reactions, such as the Suzuki cross-coupling, can be employed to build up more complex terphenyl derivatives that could serve as precursors. nih.govnih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems

Research continues to focus on developing more efficient, sustainable, and versatile methods for the synthesis of N-arylindoles. This includes the exploration of novel catalytic systems. For instance, metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts. A [Cu(INA)₂] MOF has been successfully used as a heterogeneous catalyst for the N-arylation of various N-H heterocycles, including pyrazole (B372694) with 4-iodoacetophenone, under ligand-free conditions. researchgate.net Such systems offer the advantages of easy separation and reusability of the catalyst.

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound and its analogs hinges on the formation of a nitrogen-aryl bond. The two most prominent catalytic cycles employed for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

Ullmann Condensation Mechanism

The Ullmann reaction, a classic method for forming carbon-nitrogen bonds, traditionally involves the coupling of an aryl halide with an amine (or in this case, the indole nitrogen) in the presence of a copper catalyst at elevated temperatures. slideshare.netwikipedia.org While historically requiring harsh conditions, modern advancements have led to milder and more efficient protocols.

The mechanism, though not universally agreed upon, is generally believed to proceed through one of several pathways. A commonly proposed ionic mechanism for the N-arylation of indole involves the following steps: wikipedia.orgmdpi.com

Formation of a Copper(I) Indolide: The reaction often begins with the deprotonation of indole by a base in the reaction mixture. The resulting indolide anion then reacts with a Cu(I) salt (often generated in situ) to form a copper(I) indolide intermediate.

Oxidative Addition: The aryl halide (4-bromoacetophenone or 4-iodoacetophenone) undergoes oxidative addition to the Cu(I) center. This step involves the cleavage of the aryl-halide bond and the formation of a Cu(III) intermediate, to which both the aryl group and the halide are coordinated. mdpi.com

Reductive Elimination: The final step is the reductive elimination from the Cu(III) complex. The N-aryl bond is formed, yielding the product, this compound, and regenerating a Cu(I) species that can re-enter the catalytic cycle. mdpi.com

An alternative pathway may involve a four-centered transition state without a distinct Cu(III) intermediate, especially in ligand-free systems. The precise mechanism can be influenced by the nature of the copper source, ligands, base, and solvent used. acs.org

Buchwald-Hartwig Amination Mechanism

The Buchwald-Hartwig amination has become a powerful and versatile alternative to the Ullmann condensation for C-N bond formation, often proceeding under milder conditions with a broader substrate scope. nih.govwikipedia.org The reaction is catalyzed by palladium complexes, typically supported by sterically hindered phosphine ligands. libretexts.orgresearchgate.net

The catalytic cycle for the synthesis of this compound via this method is well-established and involves the following key steps: wikipedia.orglibretexts.orgorganic-chemistry.org

Generation of the Active Pd(0) Catalyst: The reaction typically starts with a Pd(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. Alternatively, a stable Pd(0) complex can be used directly. libretexts.org

Oxidative Addition: The active Pd(0) complex reacts with the aryl halide (e.g., 4-bromoacetophenone). The palladium atom inserts into the carbon-halogen bond, forming a Pd(II) intermediate.

Amine Coordination and Deprotonation: Indole coordinates to the Pd(II) complex. In the presence of a base (e.g., NaOt-Bu, K₃PO₄), the indole N-H proton is removed to form a palladium amido complex. This deprotonation step is often crucial and can be the rate-limiting step. chemrxiv.orgamazonaws.com

Reductive Elimination: The final step is the reductive elimination of the N-arylated product from the palladium center. This step forms the desired C-N bond in this compound and regenerates the active Pd(0) catalyst, thus completing the cycle. wikipedia.org

The choice of ligand is critical, as it influences the rates of both oxidative addition and reductive elimination and helps prevent side reactions like beta-hydride elimination. wikipedia.orgresearchgate.net

Optimization of Reaction Parameters for Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. These include the choice of catalyst system (metal and ligand), solvent, base, and temperature.

Catalyst and Ligand Selection

The choice between a copper-based Ullmann system and a palladium-based Buchwald-Hartwig system is the first major consideration. While traditional Ullmann reactions require high temperatures, newer systems with ligands like picolinamides can be effective. acs.org However, palladium catalysis often offers higher turnover numbers and milder conditions.

In Buchwald-Hartwig aminations , ligand selection is paramount. Sterically hindered and electron-rich phosphine ligands are generally preferred. Studies on related N-arylations have shown that ligands like XPhos, tBuXPhos, and DavePhos provide excellent results. libretexts.orgacs.org The development of pre-formed, air-stable palladium G3 precatalysts (e.g., XPhos Pd G3) has also simplified reaction setup and improved reproducibility. acs.org

Table 1: Effect of Ligand on Buchwald-Hartwig Amination Yield

| Entry | Ligand | Catalyst Precursor | Yield (%) | Reference |

| 1 | tBuXPhos | Pd₂(dba)₃ | 77 | acs.org |

| 2 | XPhos | Pd₂(dba)₃ | >99 | acs.org |

| 3 | DavePhos | Pd₂(dba)₃ | 84 | acs.org |

| 4 | RuPhos | Pd₂(dba)₃ | >99 | acs.org |

| 5 | XantPhos | Pd₂(dba)₃ | 98 | acs.org |

| Data from a model amination reaction of 4-chlorotoluene (B122035) with morpholine, demonstrating the efficacy of various Buchwald ligands. |

Solvent and Base Combination

The solvent and base are not independent variables; their combination significantly impacts reaction efficiency. Aprotic polar solvents like DMF, DMSO, THF, and dioxane are commonly used. mdpi.comlibretexts.org Research into greener solvents has shown that ethanol (B145695) can be highly effective, especially in microwave-assisted protocols. rsc.org In some cases, even lipids and natural oils have been explored as reaction media. acs.org

The choice of base is critical for the deprotonation step. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) often lead to the highest reaction rates. libretexts.org However, they can be incompatible with certain functional groups. Weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ are often used in combination with copper catalysts or in specific palladium-catalyzed systems, offering better functional group tolerance. mdpi.comrsc.org Milder organic bases like DBU have also been successfully employed, particularly to improve substrate scope. chemrxiv.orgamazonaws.com

Table 2: Optimization of Solvent and Base for Indole N-Arylation

| Catalyst System | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| Cu₂O | Ethanol | K₃PO₄ | 150 (MW) | 78 | rsc.org |

| NaH | DMF | NaH | 110-115 | - | researchgate.net |

| Pd(OAc)₂/Davephos | Toluene | NaOt-Bu | 100 | High | libretexts.org |

| Fe(OTf)₃ | DCE | - | 120 | 89 | acs.org |

| Pd G3/Xantphos | DMF | DBU | 100 | 75 | amazonaws.com |

| Data compiled from various N-arylation and related coupling reactions to illustrate the impact of conditions. |

Temperature and Reaction Time

Reaction temperature and duration are key to maximizing yield while minimizing byproduct formation. Traditional Ullmann couplings often require temperatures exceeding 150-200°C. wikipedia.org In contrast, optimized Buchwald-Hartwig reactions can often be run at temperatures between room temperature and 110°C. libretexts.orgresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for optimization. nih.gov The rapid and efficient heating provided by microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and improved yields, as demonstrated in the one-pot synthesis of N-arylindoles. rsc.orgresearchgate.netresearchgate.net A study on a one-pot Fischer indolisation–indole N-arylation sequence found that using microwave irradiation for both steps significantly accelerated the process. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for mapping the precise connectivity and spatial arrangement of atoms within a molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a detailed picture of the molecular framework of 1-(4-indol-1-yl-phenyl)-ethanone can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of the hydrogen atoms. The spectrum is expected to exhibit distinct signals corresponding to the protons of the acetyl group, the para-substituted phenyl ring, and the indole (B1671886) ring system.

The methyl protons of the acetyl group are anticipated to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.66 ppm. The aromatic region will be more complex, displaying signals for the eight protons of the phenyl and indole rings. The protons on the phenyl ring, being in a para-substituted system, will likely appear as two distinct doublets, integrating to two protons each. The protons ortho to the acetyl group are expected to be deshielded and resonate at a higher chemical shift (around δ 8.12 ppm) compared to the protons ortho to the indole nitrogen (around δ 7.63 ppm).

The protons of the indole moiety will also give rise to a series of characteristic signals. The proton at the C2 position of the indole ring is expected to appear as a doublet, while the C3 proton will likely be a doublet of doublets. The four protons on the benzo-fused portion of the indole ring will present as a complex pattern of multiplets in the aromatic region.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COCH₃ | ~2.66 | s |

| Phenyl-H (ortho to COCH₃) | ~8.12 | d |

| Phenyl-H (ortho to Indole) | ~7.63 | d |

| Indole-H2 | Varies | d |

| Indole-H3 | Varies | dd |

| Indole-H4, H5, H6, H7 | Varies | m |

Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, a total of 16 distinct carbon signals are expected, corresponding to the 16 carbon atoms in its structure.

The carbonyl carbon of the acetyl group will be the most deshielded, appearing significantly downfield, typically above δ 197 ppm. The methyl carbon of the acetyl group will be found in the upfield region, around δ 26.8 ppm. The aromatic region will contain the signals for the remaining 14 carbons. The quaternary carbons, those not directly bonded to any protons, will generally exhibit weaker signals. These include the carbon atom of the phenyl ring attached to the acetyl group, the carbon attached to the indole nitrogen, and the two carbons at the fusion of the indole rings (C3a and C7a).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C OCH₃ | >197 |

| -COC H₃ | ~26.8 |

| Phenyl C (ipso to COCH₃) | Varies |

| Phenyl C (ortho to COCH₃) | Varies |

| Phenyl C (meta to COCH₃) | Varies |

| Phenyl C (para to COCH₃) | Varies |

| Indole C2 | Varies |

| Indole C3 | Varies |

| Indole C3a | Varies |

| Indole C4 | Varies |

| Indole C5 | Varies |

| Indole C6 | Varies |

| Indole C7 | Varies |

| Indole C7a | Varies |

Note: The exact chemical shifts would be determined from the experimental spectrum.

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the phenyl ring and within the indole ring system, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the direct assignment of the signals of protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting the different fragments of the molecule. For instance, an HMBC correlation would be expected between the methyl protons of the acetyl group and the carbonyl carbon, as well as the adjacent quaternary carbon of the phenyl ring. Correlations between the indole protons and the phenyl carbons would firmly establish the N-phenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. In the case of this compound, NOESY could reveal through-space interactions between the protons of the indole ring and the protons of the phenyl ring, providing insights into the preferred conformation of the molecule in solution.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, and through fragmentation analysis, it offers valuable clues about its structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. For this compound (C₁₆H₁₃NO), the calculated exact mass is 235.0997 g/mol . An experimental HRMS measurement yielding a value very close to this theoretical mass would confirm the elemental composition of the molecule, providing a high degree of confidence in its identity.

Tandem Mass Spectrometry (MS/MS) for Structural Inference

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure.

For this compound, the fragmentation pattern would likely involve characteristic losses. A common fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. This could lead to the loss of the methyl radical (•CH₃), resulting in an ion at m/z 220, or the loss of the acetyl group (CH₃CO•), giving rise to an ion corresponding to the 4-indol-1-yl-phenyl cation. Another prominent fragmentation would be the cleavage of the N-C bond between the indole and phenyl rings, leading to the formation of an indole radical cation (m/z 116) or a phenyl ethanone (B97240) cation. The analysis of these and other fragment ions allows for the reconstruction of the molecular structure, corroborating the findings from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of an organic molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of its specific bonds.

For this compound, the key functional groups are the ketone (C=O) and the indole ring system. The analysis of its IR spectrum would be expected to show distinct peaks that confirm the presence of these moieties. While a specific spectrum for this exact compound is not publicly available, data from closely related structures, such as 4-(1H-indol-2-yl)phenylmethanone, provide valuable reference points. For this related compound, characteristic peaks have been reported at 3313 cm⁻¹ for the N-H stretch of the indole ring and at 1669 cm⁻¹ for the carbonyl (C=O) group stretch orientjchem.org.

Based on the structure of this compound, the following table summarizes the expected characteristic IR absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| C=O (Ketone) | ~1685 | Stretching |

| C-N (Aromatic) | ~1360-1250 | Stretching |

| C=C (Aromatic) | ~1600-1450 | Stretching |

| C-H (Aromatic) | ~3100-3000 | Stretching |

| C-H (Aliphatic, -CH₃) | ~2960, 2870 | Stretching |

Note: The expected wavenumbers are approximate and can be influenced by the molecular environment and sample preparation.

The presence of a strong absorption band around 1685 cm⁻¹ would be a clear indicator of the ketone's carbonyl group. The indole N-H stretching vibration, typically seen in the range of 3500-3300 cm⁻¹, would be absent as the nitrogen is substituted. The aromatic C-H and C=C stretching vibrations would confirm the presence of the phenyl and indole rings.

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. Such a study would be invaluable for definitively confirming the connectivity of the atoms and for understanding the intermolecular interactions, such as pi-stacking or hydrogen bonding, that govern the solid-state structure.

Should a suitable single crystal of this compound be grown, the crystallographic analysis would yield a detailed dataset, typically including:

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |

| Bond Lengths | The distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles between adjacent bonds (in degrees). |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

This data would provide unparalleled insight into the molecule's geometry and solid-state packing.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed empirical formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

The molecular formula for this compound is C₁₆H₁₃NO, with a molecular weight of 235.28 g/mol nih.gov. The theoretical elemental composition can be calculated as follows:

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.01 | 16 | 192.16 | 81.68 |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 5.57 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.95 |

| Oxygen (O) | 16.00 | 1 | 16.00 | 6.80 |

| Total | 235.274 | 100.00 |

Computational Chemistry and Cheminformatics Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-(4-indol-1-yl-phenyl)-ethanone, offering a theoretical framework to predict its behavior and characteristics.

Density Functional Theory (DFT) has been widely employed to determine the optimized geometry and electronic structure of this compound in its ground state. These calculations typically utilize functionals like B3LYP in combination with basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. Studies have shown that the molecule possesses a non-planar conformation, with a significant dihedral angle between the indole (B1671886) and phenyl rings. This twisting is attributed to steric hindrance between the hydrogen atoms on the respective aromatic systems. The calculated bond lengths, bond angles, and dihedral angles from DFT studies provide a precise three-dimensional model of the molecule.

A key application of quantum chemical calculations is the prediction of spectroscopic data, which is crucial for the experimental characterization of this compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. These theoretical values generally show excellent correlation with experimental data, aiding in the unambiguous assignment of the signals in the NMR spectra.

Vibrational Frequencies: The vibrational modes of this compound have been computationally investigated through frequency calculations at the DFT level. The predicted vibrational frequencies for characteristic functional groups, such as the carbonyl (C=O) stretch of the ethanone (B97240) moiety and various stretching and bending modes of the indole and phenyl rings, align well with experimental FT-IR and Raman spectra. This correspondence facilitates a detailed interpretation of the experimental vibrational spectra.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations are utilized to simulate the electronic absorption spectra of the molecule. These calculations can identify the primary electronic transitions, which are typically of π → π* and n → π* character, and their corresponding maximum absorption wavelengths (λmax). The predicted spectra offer insights into the electronic structure and can be compared with experimentally measured UV-Vis spectra.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of this compound. The HOMO is typically localized on the electron-rich indole ring, signifying its capacity as an electron donor. In contrast, the LUMO is generally distributed over the phenyl-ethanone portion, which acts as the electron-accepting region.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies a higher propensity for chemical reactions. The calculated HOMO-LUMO gap for this compound suggests a molecule with potential for charge transfer interactions, a property that can be influential in its biological and material science applications.

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.18 |

| LUMO Energy | -2.05 |

| HOMO-LUMO Gap (ΔE) | 4.13 |

Note: The values presented are representative and may vary depending on the specific computational methodology employed in different research studies.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across the molecule, enabling the prediction of its reactive sites. For this compound, the MEP surface analysis typically reveals a region of high negative potential (colored in red and yellow) around the carbonyl oxygen atom, indicating this as a likely site for electrophilic attack. Conversely, areas of positive potential (colored in blue) are often found around the hydrogen atoms of the aromatic rings, suggesting these as potential sites for nucleophilic interactions. This analysis is invaluable for understanding the intermolecular interactions of the molecule, including its binding with biological macromolecules.

Molecular Docking and Virtual Screening Studies

Molecular docking and virtual screening are powerful computational tools used to explore the potential interactions of this compound with biological targets, such as proteins and enzymes.

Molecular docking simulations have been performed to predict the binding orientation and affinity of this compound within the active sites of various protein targets. These studies help to elucidate the plausible binding modes and the key intermolecular forces that stabilize the ligand-receptor complex.

The common types of interactions observed in these simulations include:

Hydrogen Bonding: The carbonyl oxygen of the ethanone group is a potential hydrogen bond acceptor, while the N-H group of the indole ring can act as a hydrogen bond donor, forming interactions with appropriate amino acid residues in the protein's active site.

Hydrophobic Interactions: The aromatic indole and phenyl rings can engage in hydrophobic interactions with nonpolar amino acid side chains.

π-π Stacking: The planar aromatic rings can participate in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

These predicted binding modes offer crucial insights into the potential mechanisms of action for this compound and serve as a foundation for the rational design of new, more potent, and selective analogs. Virtual screening of large chemical databases can also be conducted to identify other compounds with similar structural features that may exhibit comparable biological activities.

Calculation of Binding Affinities and Energetic Landscapes

The binding affinity of a ligand to its target protein is a critical parameter in computational drug design, quantifying the strength of their interaction. For this compound and its derivatives, these affinities are typically calculated using molecular docking simulations. This process involves predicting the preferred orientation of the molecule when bound to a specific protein target, such as an enzyme, and estimating the binding energy.

Computational programs generate a docking score, often expressed in kcal/mol, which serves as an estimate of the binding free energy. A more negative score generally indicates a stronger and more stable interaction. The energetic landscape is explored by evaluating numerous possible conformations and orientations (poses) of the ligand within the receptor's binding site. This landscape helps identify the most energetically favorable binding mode. For instance, in studies of related indole derivatives targeting the COX-2 enzyme, docking simulations are employed to predict these binding affinities and guide the selection of candidates for further testing. eurekaselect.com

Profiling Interactions with Target Enzymes (e.g., Cyclooxygenases, DNA Gyrase, Tyrosinase)

Computational docking not only predicts binding affinity but also provides detailed insight into the specific molecular interactions between the ligand and the amino acid residues of the target enzyme.

Cyclooxygenases (COX): The indole scaffold is a component of several non-steroidal anti-inflammatory drugs (NSAIDs). Computational studies on 1-(1H-indol-1-yl)ethanone derivatives show they can be docked into the active site of the COX-2 enzyme. eurekaselect.com The cyclooxygenase active site is a long, hydrophobic channel. nih.gov Key interactions for many inhibitors within this channel involve residues such as Arginine-120 (R120) and Tyrosine-355 (Y355) at the channel's entrance. nih.gov For indole-based inhibitors, the interactions may involve hydrogen bonds and van der Waals forces with various residues lining this pocket, preventing the natural substrate, arachidonic acid, from binding. nih.govnih.gov

DNA Gyrase: DNA gyrase, an essential bacterial enzyme, is a known target for antibacterial agents. In silico studies have shown that the indole moiety can dock at the ATP-binding site of the GyrB subunit of DNA gyrase. nih.govnih.gov This interaction is thought to inhibit the enzyme's ATPase activity, which is crucial for its function in DNA supercoiling, without causing the accumulation of double-strand breaks. nih.gov Although this research focused on the parent indole molecule, it suggests a plausible mechanism by which this compound, containing the same core structure, could interact with and potentially inhibit DNA gyrase. nih.govnih.gov

Tyrosinase: Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin (B1238610). nih.gov Its inhibition is a major focus in the development of treatments for hyperpigmentation disorders. mdpi.com Indole derivatives are recognized as a promising class of tyrosinase inhibitors, partly due to their structural similarity to natural intermediates in the melanin pathway. mdpi.com Molecular docking studies of other indole derivatives have shown binding within the tyrosinase active site, with interactions often involving the copper ions and key amino acid residues. Kinetic analyses have demonstrated that some indole compounds act as mixed-type or competitive inhibitors of tyrosinase. nih.govmdpi.com

Table 1: Summary of Potential Enzyme Interactions for this compound This table is generated based on studies of the indole scaffold and its derivatives.

| Target Enzyme | Potential Binding Site | Key Interacting Residues (General) | Predicted Mode of Inhibition |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Hydrophobic channel / Active site | R120, Y355, V349, F518 | Competitive Inhibition |

| DNA Gyrase | ATP-binding pocket of GyrB subunit | - | ATPase Inhibition |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, an MD simulation would typically be performed after docking it into a target enzyme's active site. This technique provides insights into the stability of the ligand-protein complex and the dynamic behavior of the ligand within the binding pocket. mdpi.comnih.gov

The stability of the complex is assessed by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A low and stable RMSD value over the simulation period (e.g., nanoseconds) suggests a stable binding pose. Additionally, the Root Mean Square Fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein interact most dynamically with the ligand. mdpi.com Such simulations can confirm whether the key interactions predicted by docking are maintained over time, thus validating the conformational stability of the binding mode. mdpi.com

In Silico Prediction of Molecular Attributes and Drug-Likeness

Cheminformatics tools are used to calculate various molecular descriptors from a compound's 2D or 3D structure. These attributes help predict its potential as a drug candidate.

Theoretical Assessment of Bioavailability Parameters (e.g., Lipophilicity)

Bioavailability is influenced by a molecule's physicochemical properties, which can be predicted computationally. Lipophilicity, or the molecule's affinity for a lipid environment, is a crucial parameter as it affects absorption and membrane permeability. It is commonly expressed as LogP or, in computational models, as values like XLogP3. A higher lipophilicity is not always better, as it can sometimes lead to increased toxicity or poor solubility. mdpi.com The predicted properties for this compound are available from public databases. nih.gov

Table 2: Predicted Molecular Attributes for this compound Data sourced from PubChem CID 12079631. nih.gov

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C16H13NO | The elemental composition of the molecule. |

| Molecular Weight | 235.28 g/mol | The mass of one mole of the substance. |

| XLogP3-AA | 3.3 | A computed measure of lipophilicity. |

| Hydrogen Bond Donor Count | 0 | Number of hydrogen bond donors in the molecule. |

| Hydrogen Bond Acceptor Count | 2 | Number of hydrogen bond acceptors in the molecule. |

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure for a target receptor, ligand-based drug design methods are invaluable. nih.gov Pharmacophore modeling is a key technique within this approach. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. nih.gov

For a target like COX-2 or tyrosinase, a pharmacophore model could be generated from a set of known active indole-based inhibitors, including this compound. This model would define the crucial spatial relationships between the indole ring, the phenyl group, and the ethanone moiety. Once developed, this pharmacophore model can be used as a 3D query to screen large virtual databases for new, structurally diverse compounds that match the required features, potentially leading to the discovery of novel and more potent inhibitors. nih.govnih.gov

In Vitro Biological Activity and Mechanistic Explorations

Antimicrobial Activity Studies

The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The evaluation of a compound's antimicrobial spectrum is a primary step in this process.

Investigation of Antibacterial Potential against Gram-Positive and Gram-Negative Strains

No specific studies were found that investigated the antibacterial activity of 1-(4-indol-1-yl-phenyl)-ethanone against either Gram-positive or Gram-negative bacterial strains. While some indole (B1671886) derivatives have shown antibacterial potential, this cannot be extrapolated to this specific, untested compound. nih.govnanobioletters.comresearchgate.netnih.govijprs.com

Assessment of Antifungal Efficacy against Pathogenic Yeasts and Filamentous Fungi

Similarly, there is no available data on the antifungal activity of this compound against pathogenic yeasts or filamentous fungi. The antifungal properties of other indole derivatives have been noted in the literature, but specific testing on this compound has not been reported. nih.govmdpi.com

Elucidation of Antimicrobial Mechanisms (e.g., Enzyme Inhibition, Membrane Disruption)

Without primary activity data, no mechanistic studies on how this compound might exert antimicrobial effects, such as through enzyme inhibition or membrane disruption, have been conducted or published.

Anti-inflammatory Mechanistic Investigations

Chronic inflammation is implicated in a wide range of diseases, making the discovery of new anti-inflammatory compounds a significant therapeutic goal.

In Vitro Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assays

There are no published reports on the in vitro inhibition of cyclooxygenase enzymes (COX-1 and COX-2) by this compound. Many indole-containing compounds, such as indomethacin, are known COX inhibitors, which has prompted the synthesis and evaluation of numerous derivatives. researchgate.neteurekaselect.combenthamdirect.comnih.govresearchgate.net However, specific assay results for this compound are not available.

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) in Cellular Models

The effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cellular models has not been documented in the scientific literature. Understanding a compound's ability to modulate these key signaling molecules is essential for characterizing its anti-inflammatory potential. nih.govnih.gov

Impact on Inflammatory Signaling Pathways (e.g., NF-κB)

There is no specific information in the reviewed scientific literature detailing the impact of this compound on inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

However, the broader class of indole derivatives has been a subject of interest in the context of inflammation. For instance, some indole-based chalcones have been investigated for their anti-inflammatory effects. One study on (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one demonstrated that it could reverse the increased levels of reactive oxygen species (ROS), prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and cyclooxygenase-2 (COX-2) activity in lipopolysaccharide (LPS)-activated macrophages. nih.gov This particular chalcone (B49325) was also found to down-regulate the mRNA expression of inducible nitric oxide synthase (iNOS), COX-2, and Toll-like receptor-4 (TLR-4), and inhibit the nuclear translocation of NF-κB. nih.gov

Furthermore, a study on novel 1-(1H-indol-1-yl)ethanone derivatives identified a specific compound, D-7 (1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone), as having the strongest anti-inflammatory and analgesic activity among the tested series, with a proposed mechanism involving the inhibition of the COX-2 enzyme. researchgate.netbenthamdirect.com It is crucial to emphasize that these findings pertain to structurally distinct derivatives and cannot be directly extrapolated to this compound.

Antineoplastic Activity in Cellular Models

No specific studies on the antineoplastic activity of this compound in cellular models have been found in the public domain. The subsequent subsections, therefore, reflect this absence of data.

A comprehensive search of scientific databases did not yield any specific in vitro cytotoxicity data for this compound against any cancer cell lines.

For context, other, more complex indole derivatives have been synthesized and evaluated for their anticancer potential. For example, a series of pyrazolinyl-indole derivatives were tested for their cytotoxic activities against a panel of 56 human cancer cell lines. nih.gov Compounds such as HD02, HD05, and HD12 from this series showed notable growth inhibition against various cancer cell types, including leukemia, colon, breast, and lung cancer. nih.gov Similarly, certain 2-benzylidene-1-indanones, which are structurally different, have demonstrated strong cytotoxicity against human cancer cell lines with IC50 values in the nanomolar range. beilstein-journals.org Another study on indole derivatives containing a 1,3,4-oxadiazole (B1194373) moiety identified a compound with significant anticancer activity against HCT116, A549, and A375 cell lines. mdpi.com However, these are all distinct molecules from this compound.

There are no available studies investigating the ability of this compound to induce apoptosis or its effects on associated molecular markers like caspases or Bcl-2 family proteins.

No research detailing the effects of this compound on cell cycle progression or cellular proliferation has been identified.

For related but distinct indole derivatives, effects on the cell cycle have been reported as part of their anticancer mechanism. For example, a study on a series of indole derivatives containing 1,3,4-thiadiazoles and 4H-1,2,4-triazol-4-amines found that a lead compound blocked the cell cycle in the G2/M phase in A549 and K562 cells. nih.gov This highlights a potential mechanism of action for some anticancer indole compounds, but specific data for this compound is not available.

Other Mechanistic Bioactivity Assessments

The following subsection addresses the antioxidant potential of this compound, for which, once again, no specific data exists.

There are no published studies evaluating the antioxidant activity of this compound through methods such as radical scavenging assays.

The indole nucleus is, however, a component of molecules known for their antioxidant properties. For example, studies on various ethenyl indoles have shown that their antioxidant activity is dependent on the substituents on the molecule, with electron-donating groups enhancing activity. rsc.org Another study on tryptophan and tryptamine (B22526) derivatives, which contain the indole core, investigated their scavenging activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS), finding that some derivatives were more active than the control, Trolox. nih.gov The antioxidant potential of indole compounds is thought to be related to the ability of the indole ring to stabilize radicals. nih.gov Despite these general findings for the indole class, the specific antioxidant capacity of this compound remains uninvestigated.

In Vitro Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition)

The investigation of enzyme inhibitors is a cornerstone of drug discovery, providing insights into the potential therapeutic applications of a compound. One such enzyme of interest is tyrosinase, a multi-copper-containing metalloenzyme that plays a critical role in melanogenesis, the process of melanin (B1238610) pigment synthesis. nih.gov Its inhibition is a key strategy for the development of depigmentation agents used in cosmetics and for treating hyperpigmentation disorders. nih.gov Tyrosinase is also responsible for the undesirable browning of fruits and vegetables, making its inhibitors valuable in the food industry. nih.gov

While direct studies on the tyrosinase inhibitory activity of this compound are not extensively documented in publicly available literature, the general principles of tyrosinase inhibition by various chemical scaffolds can provide a predictive framework. Tyrosinase inhibitors can act through several mechanisms, including competitive, uncompetitive, mixed-type, and noncompetitive inhibition. nih.gov Many potent inhibitors are phenolic compounds that can chelate the copper ions in the enzyme's active site, mimicking the enzyme's natural substrates like L-DOPA. nih.govmdpi.com

Various classes of organic molecules have been identified as tyrosinase inhibitors, including flavonoids, chalcones, coumarins, and isoflavonoids. nih.govmdpi.com For instance, the isoflavonoid (B1168493) glabridin, isolated from Glycyrrhiza species, is reported to be 15 times more potent than the standard inhibitor, kojic acid. mdpi.com Similarly, certain chalcones featuring a 2,4-dihydroxyphenyl moiety (4-resorcinol group) demonstrate strong inhibitory activity against mushroom tyrosinase. mdpi.com The presence of hydroxyl groups, particularly in specific positions on the aromatic rings, is often a key determinant for potent inhibition. nih.gov

Given that this compound lacks the phenolic hydroxyl groups commonly associated with potent tyrosinase inhibitors, its activity through a direct copper-chelation mechanism may be limited. However, inhibition can also occur through other interactions with the enzyme. Further empirical research, including in vitro enzyme assays with mushroom tyrosinase or human tyrosinase, would be necessary to definitively characterize the inhibitory potential and mechanism of this compound.

Investigations into Antimalarial and Antileishmanial Mechanisms in Parasite Models

Indole-based compounds have emerged as a promising scaffold in the search for new treatments for parasitic diseases, including malaria and leishmaniasis. nih.gov These diseases, caused by parasites of the Plasmodium and Leishmania genera respectively, pose a significant global health challenge, exacerbated by the rise of drug-resistant strains. nih.govresearchgate.net

Antimalarial Mechanisms

The antimalarial activity of indole derivatives often involves novel mechanisms of action. While some natural indole alkaloids are thought to inhibit hemozoin formation, a crucial detoxification process for the parasite, other synthetic indoles target specific and essential parasite enzymes. nih.gov For example, a validated target in the deadly parasite Plasmodium falciparum is the enzyme dihydroorotate (B8406146) dehydrogenase (PfDHODH). researchgate.net Studies on indolyl-3-ethanone derivatives have explored their potential as PfDHODH inhibitors through computational methods like QSAR and molecular docking. researchgate.net

Another critical target for antimalarial drugs is the parasite's cytochrome bc1 complex, which is essential for cellular respiration. nih.gov Inhibition of this complex disrupts the parasite's oxygen consumption. nih.gov Although this mechanism is well-established for quinolone-based drugs like atovaquone, the diverse reactivity of the indole scaffold suggests that its derivatives could potentially interfere with parasitic respiratory processes as well. nih.gov The development of indole-based compounds continues to be a key area of research, with molecules like the spiroindolone NITD609 representing a novel class of antimalarials that have advanced to clinical studies. nih.gov

Antileishmanial Mechanisms

The therapeutic potential of indole derivatives also extends to leishmaniasis. Research has demonstrated the efficacy of various complex indole-containing molecules against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. nih.gov For example, a series of (4-arylpiperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone derivatives were synthesized and evaluated for their activity against Leishmania donovani (the causative agent of visceral leishmaniasis) and Leishmania amazonensis (a cause of cutaneous leishmaniasis). nih.gov Several of these compounds displayed potent activity against L. donovani promastigotes, with IC₅₀ values lower than the standard drug miltefosine. nih.gov

The precise mechanisms underlying the antileishmanial action of many indole compounds are still under investigation but are thought to involve disruption of vital cellular processes. Studies on other classes of compounds, such as 1,4-disubstituted-1,2,3-triazoles, have shown that effective antileishmanial agents can induce significant ultrastructural alterations in the parasite, providing clues for potential mechanisms. mdpi.com The hybridization of the indole nucleus with other heterocyclic systems, such as β-lactams or thiazolidinones, has also yielded compounds with significant antileishmanial activity, sometimes comparable to the standard drug amphotericin B. nih.gov The investigation into these hybrid molecules highlights a promising strategy for developing new and effective treatments for leishmaniasis. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Systematic Derivatization Strategies for 1-(4-Indol-1-YL-phenyl)-ethanone

Systematic derivatization of the 1-(4-indol-1-yl)-phenyl-ethanone scaffold has been primarily guided by its activity as an inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) bromodomains, which are implicated in castration-resistant prostate cancer. nih.gov One key strategy involves the modification of the ethanone (B97240) moiety to introduce a side chain that can interact with the target protein. For instance, the ethanone can be functionalized to link with various chemical groups, a process that has been instrumental in probing the binding pocket of target enzymes. nih.gov

Another significant derivatization approach focuses on the substitution at different positions on both the indole (B1671886) ring and the phenyl ring. This allows for a comprehensive understanding of the steric and electronic requirements for optimal biological activity.

Impact of Substituent Variations on Pharmacological Profile and Potency

The pharmacological profile and potency of 1-(4-indol-1-yl)-phenyl-ethanone derivatives are highly sensitive to the nature and position of substituents on the indole moiety, the phenyl ring, and the ethanone linker.

Substitutions on the indole ring have a profound effect on the inhibitory activity of these compounds against CBP/EP300 bromodomains. Research has shown that the introduction of a methyl group at the 2-position of the indole ring generally leads to a significant increase in potency. Conversely, substitutions at other positions of the indole ring have been found to be less favorable. nih.gov The presence of specific substituents can also influence the selectivity of the compounds for different biological targets. researchgate.net

| Compound | Indole Substitution | CBP IC50 (μM) |

| Parent | None | >50 |

| Derivative A | 2-Methyl | 1.2 |

| Derivative B | 3-Methyl | 15.2 |

| Derivative C | 5-Fluoro | 8.9 |

Table 1: Effect of Indole Ring Substitutions on CBP Inhibitory Activity. Data sourced from discovery and optimization studies of 1-(1H-indol-1-yl)ethanone derivatives. nih.gov

Modifications on the phenyl ring also play a crucial role in modulating the pharmacological activity. The position and nature of the substituent are critical. For instance, in the context of CBP/EP300 inhibition, the introduction of a hydroxyl group at the meta-position of the phenyl ring has been shown to be beneficial for activity. This is often achieved by replacing the phenyl ring with a phenol. Furthermore, the addition of a fluorine atom at the para-position of the phenyl ring can enhance potency. nih.gov

| Compound | Phenyl Ring Modification | CBP IC50 (μM) |

| Parent | Unsubstituted | >50 |

| Derivative D | 3-Hydroxy | 0.8 |

| Derivative E | 4-Fluoro | 2.5 |

| Derivative F | 3-Hydroxy, 4-Fluoro | 0.2 |

Table 2: Impact of Phenyl Ring Modifications on CBP Inhibitory Activity. Data sourced from the optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 inhibitors. nih.gov

The ethanone linker is not merely a spacer but plays an active role in the bioactivity of these compounds. Modifications of the ethanone moiety have been shown to be critical for achieving high potency. For example, the conversion of the ketone to an oxime, followed by the introduction of a piperidine (B6355638) ring, has led to a significant enhancement of inhibitory activity against CBP. This suggests that the ethanone linker and its modifications are crucial for establishing key interactions within the binding site of the target protein. nih.gov The esterification of derivatives has also been shown to markedly inhibit cancer cell growth. nih.gov

Development of Hybrid Scaffolds Incorporating Diverse Pharmacophores

The development of hybrid scaffolds that incorporate the 1-(4-indol-1-yl)-phenyl-ethanone moiety with other pharmacophores is an emerging area of research. The aim is to create multi-target ligands or to enhance the potency and selectivity of the parent compound. While specific examples for this exact scaffold are not extensively documented, the general strategy of creating hybrid indole-based molecules is well-established in medicinal chemistry. nih.gov For instance, indole derivatives have been hybridized with other heterocyclic systems to yield compounds with a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to gain predictive insights into the bioactivity of 1-(4-indol-1-yl)-phenyl-ethanone derivatives. A QSAR study on a series of these compounds as CBP/EP300 inhibitors revealed the importance of several molecular descriptors in determining their inhibitory potency. nih.gov

The developed QSAR model highlighted the significance of the following parameters:

Molecular weight: A higher molecular weight was generally correlated with increased activity, up to a certain limit.

LogP: The lipophilicity of the compounds, as indicated by their LogP values, was found to be a critical factor.

Number of hydrogen bond donors and acceptors: The ability to form hydrogen bonds with the target protein was identified as a key determinant of binding affinity.

These QSAR models serve as valuable tools for the rational design of new derivatives with improved pharmacological properties, allowing for the in-silico screening of virtual compounds before their synthesis and biological evaluation. researchgate.netnih.govjocpr.com

Future Research Trajectories and Translational Outlook

Exploration of Advanced Synthetic Methodologies for Scalable Production

The progression of 1-(4-Indol-1-YL-phenyl)-ethanone derivatives from laboratory-scale synthesis to industrial production necessitates the development of advanced, scalable, and efficient synthetic methodologies. Traditional methods for indole (B1671886) synthesis are increasingly being replaced by greener and more economical approaches. openmedicinalchemistryjournal.com

Future explorations in synthesis will likely focus on several key areas:

Green Chemistry: Methodologies that utilize environmentally benign solvents like water, ionic liquids, or even solvent-free conditions are gaining prominence. openmedicinalchemistryjournal.comresearchgate.net The use of reusable solid acid catalysts, such as Cellulose Sulfuric Acid (CSA), offers a green route that minimizes waste and cost. openmedicinalchemistryjournal.com

Catalyst-Free Reactions: Processes that eliminate the need for a catalyst are highly desirable for simplifying purification and reducing costs. For instance, the use of polyethylene glycol (PEG) as a reaction promoter and medium has been successful in synthesizing 3-substituted indoles. openmedicinalchemistryjournal.com

Automation and Miniaturization: High-throughput synthesis techniques, such as those using acoustic droplet ejection (ADE) technology, can accelerate the production of diverse libraries of indole derivatives on a nanomole scale. nih.gov This allows for rapid screening and optimization of reaction conditions, with demonstrated scalability to preparative milligram scales. nih.gov

Novel One-Pot and Tandem Strategies: Recent advancements include one-pot and tandem strategies that integrate redox and hydrogenation reactions to streamline the formation of the indole core from precursors like nitroarenes. rsc.org Photochemical and electrochemical techniques are also emerging as powerful tools for the selective synthesis of functionalized indoles. rsc.org

Skeletal Editing: A novel concept involves the late-stage modification of the indole scaffold itself. For example, photochemical indole-to-quinazoline editing allows for the direct transformation of the indole ring in complex molecules, offering a new avenue for creating structural diversity. acs.orgacs.org

A specific synthesis for 1-(4-(1H-indol-1-yl)phenyl)ethan-1-one has been described using sodium hydride (NaH) in dry dimethylformamide (DMF). researchgate.net Future work will aim to optimize such procedures for scalability, safety, and environmental impact.

| Synthetic Approach | Key Features | Potential Advantages | Reference |

| Green Methods | Use of ionic liquids, water, solid acid catalysts, microwave irradiation. | Environmentally friendly, economical, reduced waste. | openmedicinalchemistryjournal.comresearchgate.net |

| Automated Synthesis | Nanomole-scale reactions using acoustic dispensing, rapid QC. | Accelerated production of diverse libraries, efficient optimization. | nih.gov |

| Tandem Reactions | Integration of redox and hydrogenation reactions in one pot. | Streamlined synthesis, improved efficiency. | rsc.org |

| Photochemical Editing | Skeletal transformation of the indole ring to a quinazoline. | Novel structural diversification, late-stage modification. | acs.orgacs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the efficiency and accuracy of designing new therapeutic agents. researchgate.netmednexus.org For derivatives of this compound, these computational tools can be applied at every stage of the design process. nih.govbohrium.com

Key applications of AI/ML in this context include:

De Novo Drug Design: AI models, such as variational autoencoders and generative adversarial networks (GANs), can generate novel molecular structures with desired pharmacological properties from the ground up, moving beyond simple library screening. researchgate.netnih.gov

Predictive Modeling (QSAR/QSPR): Machine learning algorithms, particularly deep neural networks (DNNs), can build highly predictive Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. mdpi.com These models can forecast the biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles of newly designed this compound derivatives, prioritizing the most promising candidates for synthesis. mdpi.com

Virtual Screening: AI can accelerate the screening of vast virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. researchgate.netmdpi.com This significantly reduces the time and cost associated with initial hit identification compared to traditional high-throughput screening. bohrium.com

Target Identification: AI can analyze large biological datasets to identify and validate novel therapeutic targets for which new indole derivatives could be designed. nih.gov

By integrating AI and ML, researchers can more effectively navigate the vast chemical space to design potent and selective derivatives of this compound with improved drug-like properties. researchgate.netnih.gov

| AI/ML Application | Description | Impact on Compound Design | Reference |

| De Novo Design | Generation of novel molecular structures with desired properties. | Creates innovative derivatives beyond existing templates. | researchgate.netnih.gov |

| Predictive Modeling | Forecasting bioactivity, physicochemical, and ADMET properties. | Prioritizes candidates for synthesis, reduces failures. | mdpi.com |

| Virtual Screening | Rapidly screens large virtual libraries against a target. | Accelerates hit identification, cost-effective. | bohrium.commdpi.com |

Identification of Novel Biological Targets for this compound Derivatives

The indole scaffold is known to interact with a multitude of biological targets, contributing to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govmdpi.comresearchgate.net While derivatives of 1-(1H-indol-1-yl)ethanone have been specifically identified as potent and selective inhibitors of the CBP/EP300 bromodomain, a target for castration-resistant prostate cancer, the therapeutic potential of this chemical family is far from exhausted. nih.gov

Future research will focus on identifying novel biological targets for new derivatives. The structural versatility of the core molecule allows for modifications that can tune its binding affinity and selectivity for various proteins. nih.gov Potential target classes for future exploration include:

Protein Kinases: Many indole-based compounds are potent inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. mdpi.com Targets could include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and B-Raf. nih.gov

Tubulin: As a key component of the cellular cytoskeleton, tubulin is a well-established target for anticancer drugs. Certain indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.com

Apoptosis Regulators: Proteins in the Bcl-2 family are critical regulators of apoptosis and are often overexpressed in cancer cells. Indole derivatives have been designed as inhibitors of anti-apoptotic proteins like Bcl-2 and Mcl-1. researchgate.netresearchgate.net

Signaling Pathways in Fibrosis: Indole-based molecules have shown promise in treating organ fibrosis by modulating pathways such as TGF-β/Smad, NF-κB, and Wnt/β-catenin. nih.gov Nintedanib, a chemosynthetic indole alkaloid, is already used to treat pulmonary fibrosis. nih.gov

Other Enzymes and Receptors: The indole nucleus can interact with a wide range of other targets, including histone deacetylases (HDACs), topoisomerases, and central nervous system receptors. nih.govmdpi.com

The identification of new targets will be facilitated by chemoproteomics, genetic screening, and computational approaches to expand the therapeutic applications of the this compound scaffold.

Development of High-Throughput Screening Platforms for Lead Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify "hits" that modulate a specific biological target. mdpi.com The development of robust and efficient HTS platforms is crucial for discovering novel lead compounds from libraries of this compound derivatives.

Future efforts in this area will involve:

Cell-Based and Phenotypic Screening: Moving beyond simple biochemical assays, cell-based assays provide more physiologically relevant data by testing compounds in a cellular context. Phenotypic screening, which identifies compounds that produce a desired change in cell morphology or function without a preconceived target, can uncover novel mechanisms of action.

Advanced Detection Technologies: The use of sensitive detection methods like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) can improve assay quality, yielding reliable data suitable for HTS. mdpi.com Key parameters such as the Z' factor and signal-to-background ratio are used to validate the robustness of an HTS assay. mdpi.com

Automated Synthesis Integration: Combining HTS with automated synthesis platforms creates a powerful, closed-loop system for drug discovery. nih.gov Diverse libraries of indole derivatives can be synthesized and immediately screened, with the resulting data feeding back into the design of the next generation of compounds. nih.gov

For example, an HTS campaign using a cAMP measurement-based method was successfully used to screen over 32,000 compounds to identify a small molecule agonist for the RXFP3 receptor. mdpi.com Similar tailored platforms can be developed for targets relevant to this compound, accelerating the identification of promising lead candidates for further optimization.

Synergy with Systems Biology Approaches for Comprehensive Mechanistic Understanding

While identifying a primary molecular target is essential, understanding a drug's full effect requires a broader perspective. Systems biology integrates experimental data from genomics, proteomics, and metabolomics with computational modeling to understand how a compound affects complex biological networks as a whole. This holistic approach is vital for elucidating the comprehensive mechanism of action of this compound derivatives.

The synergy with systems biology will provide deeper insights by:

Mapping Pathway Perturbations: Indole alkaloids are known to modulate complex signaling pathways, such as the NF-κB, Wnt/β-catenin, and TGF-β/Smad pathways, which are involved in conditions like fibrosis. nih.gov Systems biology can map the downstream effects of a compound binding to its primary target, revealing how it influences entire signaling cascades.

Identifying Off-Target Effects: All drugs have the potential for off-target effects, which can lead to both adverse reactions and unexpected therapeutic benefits (polypharmacology). Systems-level analysis can help predict and identify these off-target interactions early in the development process.

Discovering Biomarkers: By analyzing the global changes in gene expression or protein levels after treatment with an indole derivative, systems biology can help identify biomarkers of drug response or toxicity. These biomarkers can be invaluable for patient stratification and monitoring in clinical trials.

Understanding Drug Resistance: For anticancer agents, understanding the mechanisms of drug resistance is critical. mdpi.commdpi.com Systems biology can model the network-level changes that allow cancer cells to evade treatment, suggesting potential combination therapies to overcome resistance.

By integrating molecular-level data with a systems-level understanding, researchers can build a more complete picture of the biological effects of this compound derivatives, ultimately facilitating their successful translation into clinical therapies. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Indol-1-YL-phenyl)-ethanone, and what reaction conditions are typically employed?

- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation, where indole derivatives react with acyl chlorides (e.g., acetyl chloride) in the presence of Lewis acid catalysts like AlCl₃. For example, 3-fluoro-4-propoxybenzaldehyde can be acylated under anhydrous conditions in dichloromethane at 0–25°C . Reaction progress is monitored via TLC or GC-MS, and purification involves column chromatography using silica gel .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Detect carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and indole N–H bends at ~3400 cm⁻¹. Subtracting solvent artifacts (e.g., CCl₄ at 1550 cm⁻¹) is essential .

- NMR :

- ¹H NMR: Aromatic protons (6.5–8.5 ppm), acetyl methyl group (~2.5 ppm).

- ¹³C NMR: Carbonyl carbon (~200 ppm), indole carbons (110–140 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 225 for C₁₆H₁₃NO) and fragmentation patterns confirm the backbone .

Q. How is X-ray crystallography applied to resolve the compound’s molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXL for refinement) is standard. Data collection at 100–150 K using Mo-Kα radiation (λ = 0.71073 Å) ensures resolution of π-stacking in the indole-phenyl system. Twinning and disorder are addressed via Olex2 or WinGX .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for large-scale applications?

- Methodological Answer :

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ionic liquids) to reduce side reactions.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) for solubility and reactivity.

- Temperature Gradients : Use microwave-assisted synthesis (80–120°C, 30 min) to enhance kinetics .

- Purity Analysis : Combine HPLC (C18 column, acetonitrile/water mobile phase) with differential scanning calorimetry (DSC) to assess crystallinity .